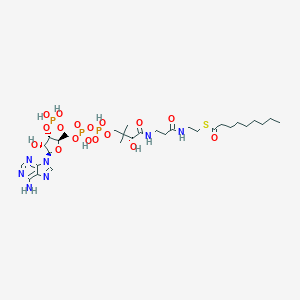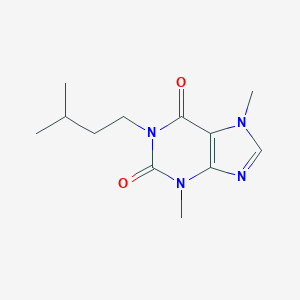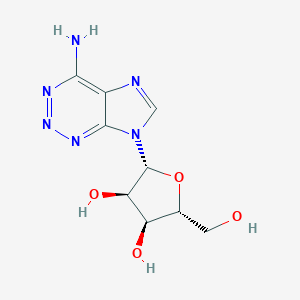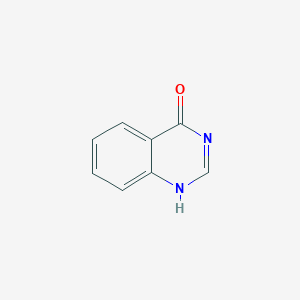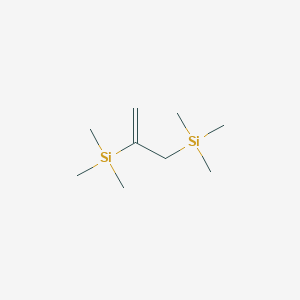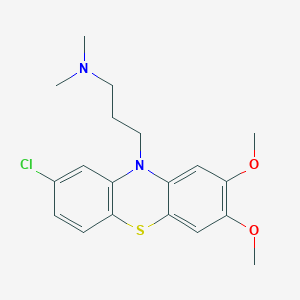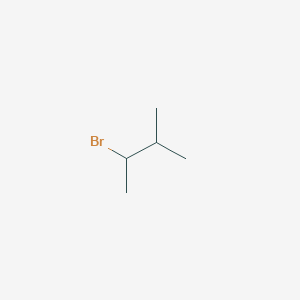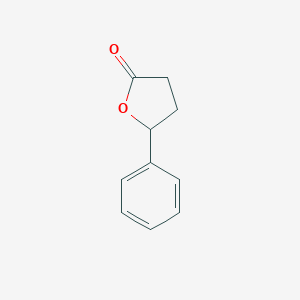
γ-フェニル-γ-ブチロラクトン
概要
説明
Gamma-Phenyl-gamma-butyrolactone is an organic compound with the molecular formula C10H10O2. It is a lactone, which is a cyclic ester, and is characterized by a five-membered ring structure containing an ester functional group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
科学的研究の応用
Gamma-Phenyl-gamma-butyrolactone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of polymers and other industrial chemicals.
作用機序
Mode of Action
It is known to be a furan with a carbonyl, forming a cyclic lactone . It is an endogenous compound made from gamma-aminobutyrate and is the precursor of gamma-hydroxybutyrate . .
Biochemical Pathways
As a precursor of gamma-hydroxybutyrate, it may be involved in the GABAergic neurotransmission pathway . .
Result of Action
As a precursor of gamma-hydroxybutyrate, it may have effects on the central nervous system . .
生化学分析
Biochemical Properties
It is known that gamma-butyrolactones, the family to which 5-Phenyloxolan-2-one belongs, interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
Gamma-butyrolactones are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Gamma-Phenyl-gamma-butyrolactone can be synthesized through several methods. One common synthetic route involves the intramolecular esterification of gamma-hydroxybutanoic acid derivatives. This reaction typically requires acidic or basic conditions to facilitate the formation of the lactone ring. Industrial production methods often involve the use of catalysts to increase the efficiency and yield of the reaction.
化学反応の分析
Gamma-Phenyl-gamma-butyrolactone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form gamma-phenylbutyric acid.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
類似化合物との比較
- Gamma-Butyrolactone
- Delta-Valerolactone
- Gamma-Hydroxybutyric Acid Lactone
特性
IUPAC Name |
5-phenyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUULUMEYIPECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870831 | |
| Record name | 5-Phenyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1008-76-0 | |
| Record name | γ-Phenyl-γ-butyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(3H)-Furanone, 4,5-dihydro-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbutanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48048 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylbutanolide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Phenyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | γ-phenyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.510 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of γ-Phenyl-γ-butyrolactone influence its potency as an inhibitor of coumarin 7-hydroxylases (CYP2A5 and CYP2A6)?
A1: Research indicates that the presence of a lactone ring, particularly with substitutions at the 5- or 6-position in γ- and δ-lactones, plays a crucial role in the inhibitory potency against mouse CYP2A5. Compounds like γ-undecanolactone and γ-decanolactone, possessing these structural features, exhibited significantly higher inhibitory potency for mouse CYP2A5 compared to the human ortholog CYP2A6. This difference suggests that the active site of CYP2A6 might be smaller, hindering the binding of larger, substituted lactones. Interestingly, the removal of the lactone ring significantly reduces this difference in inhibitory potency between the two species. This observation highlights the importance of the lactone moiety and its specific substitutions in dictating the inhibitory activity towards these enzymes.
Q2: Are there any studies exploring the anticancer potential of γ-Phenyl-γ-butyrolactone derivatives?
A2: Yes, research has investigated the anticancer activity of γ-aryloxymethyl-α-methylene-γ-phenyl-γ-butyrolactones. These derivatives displayed promising growth inhibitory effects against specific leukemia cell lines. Interestingly, the study identified that the anticancer potency was influenced by the type of aryl group attached. The order of potency was determined to be: quinoline > 8-hydroxyquinoline > 2-methylquinoline >> naphthalene >> benzene. This structure-activity relationship finding provides a basis for further development and optimization of γ-Phenyl-γ-butyrolactone derivatives as potential anticancer agents.
Q3: Have any studies investigated the stereochemistry of γ-Phenyl-γ-butyrolactone derivatives?
A3: Yes, research focusing on the synthesis of β-aminomethyl-γ-phenylbutyrolactones utilized Nuclear Overhauser Effect (NOE) experiments to unequivocally confirm the cis stereochemistry of these derivatives. This understanding of the spatial arrangement of atoms within the molecule is crucial as different stereoisomers can exhibit distinct biological activities and pharmacological profiles.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

